molecular formula C10H14N2O B2938354 2-Methyl-2-(phenylamino)propanamide CAS No. 70441-27-9

2-Methyl-2-(phenylamino)propanamide

Cat. No.: B2938354
CAS No.: 70441-27-9
M. Wt: 178.235
InChI Key: JGXQLSKKLBGYJW-UHFFFAOYSA-N
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Description

2-Methyl-2-(phenylamino)propanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of propanamide, where the amide nitrogen is substituted with a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-(phenylamino)propanamide can be synthesized through a multi-step process involving the reaction of 2-methylpropanoyl chloride with aniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the base.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under heating.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(phenylamino)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(phenylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Propanamide: A simpler amide with no substituents on the nitrogen atom.

    2-Methylpropanamide: Similar structure but lacks the phenyl group.

    N-Phenylpropanamide: Contains a phenyl group but lacks the additional methyl group.

Uniqueness: 2-Methyl-2-(phenylamino)propanamide is unique due to the presence of both a phenyl group and a methyl group on the amide nitrogen. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-anilino-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,9(11)13)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXQLSKKLBGYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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